
N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
Übersicht
Beschreibung
Maprotiline-d3 (hydrochloride) is a deuterated form of maprotiline hydrochloride, a tetracyclic antidepressant. It is primarily used in scientific research as an internal standard for the quantification of maprotiline by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Maprotiline itself is used to treat depressive illness, major depressive disorder, bipolar disorder, and anxiety associated with depression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of maprotiline-d3 (hydrochloride) involves the incorporation of deuterium atoms into the maprotiline molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The final product is often purified and converted into its hydrochloride salt form for stability and solubility.
Industrial Production Methods: Industrial production of maprotiline-d3 (hydrochloride) follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is usually provided as a solution in methanol for ease of use in analytical applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Maprotiline-d3 (Hydrochlorid) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
N-Demethylierung: Abspaltung einer Methylgruppe vom Stickstoffatom.
Desaminierung: Abspaltung einer Aminogruppe.
Hydroxylierung: Anlagerung von Hydroxylgruppen an den aromatischen Ring.
Häufige Reagenzien und Bedingungen:
N-Demethylierung: Umfasst typischerweise die Verwendung von starken Säuren oder Basen.
Desaminierung: Oft mit Oxidationsmitteln durchgeführt.
Hydroxylierung: Erfordert das Vorhandensein von Hydroxylierungsmitteln wie Wasserstoffperoxid oder molekularem Sauerstoff.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Desmethylmaprotiline und verschiedene hydroxylierte Derivate .
Wissenschaftliche Forschungsanwendungen
Maprotiline-d3 (Hydrochlorid) wird in der wissenschaftlichen Forschung häufig für Folgendes verwendet:
Analytische Chemie: Als interner Standard in GC-MS und LC-MS zur Quantifizierung von Maprotiline.
Pharmakokinetische Studien: Um den Stoffwechsel und die Verteilung von Maprotiline in biologischen Systemen zu untersuchen.
Neurowissenschaftliche Forschung: Untersuchung der Auswirkungen von Maprotiline auf Neurotransmittersysteme.
Medizinische Chemie: Entwicklung neuer Antidepressiva durch Untersuchung der Struktur-Wirkungs-Beziehung von Maprotiline und seinen Derivaten
5. Wirkmechanismus
Maprotiline-d3 (Hydrochlorid) entfaltet seine Wirkung, indem es die präsynaptische Aufnahme von Katecholaminen, insbesondere Noradrenalin, hemmt. Dies erhöht die Konzentration von Noradrenalin an den synaptischen Spalten im Gehirn, verbessert die Neurotransmission und lindert Symptome der Depression . Die Verbindung beeinflusst die Wiederaufnahme von Serotonin oder Dopamin nicht signifikant .
Ähnliche Verbindungen:
Nortriptylin: Ein trizyklisches Antidepressivum mit ähnlicher Noradrenalin-Wiederaufnahmehemmung.
Protriptylin: Ein weiteres trizyklisches Antidepressivum mit ähnlichen pharmakologischen Eigenschaften.
Benzoctamin: Ein anxiolytisches und sedierendes Medikament, das strukturell ähnlich wie Maprotiline ist.
Einzigartigkeit: Maprotiline-d3 (Hydrochlorid) ist einzigartig durch seine deuterierte Form, die eine verbesserte Stabilität bietet und eine präzise Quantifizierung in analytischen Anwendungen ermöglicht. Seine selektive Hemmung der Noradrenalin-Wiederaufnahme, ohne signifikante Auswirkungen auf die Serotonin- oder Dopamin-Wiederaufnahme, unterscheidet es von anderen trizyklischen Antidepressiva .
Wirkmechanismus
Maprotiline-d3 (hydrochloride) exerts its effects by inhibiting the presynaptic uptake of catecholamines, particularly norepinephrine. This increases the concentration of norepinephrine at the synaptic clefts in the brain, enhancing neurotransmission and alleviating symptoms of depression . The compound does not significantly affect the reuptake of serotonin or dopamine .
Vergleich Mit ähnlichen Verbindungen
Nortriptyline: A tricyclic antidepressant with similar norepinephrine reuptake inhibition.
Protriptyline: Another tricyclic antidepressant with similar pharmacological properties.
Benzoctamine: An anxiolytic and sedative drug structurally similar to maprotiline.
Uniqueness: Maprotiline-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its selective inhibition of norepinephrine reuptake, without significant effects on serotonin or dopamine reuptake, distinguishes it from other tricyclic antidepressants .
Eigenschaften
IUPAC Name |
3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H/i1D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMFGKECODQRY-NIIDSAIPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


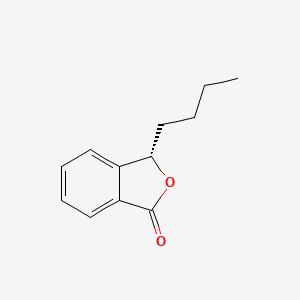
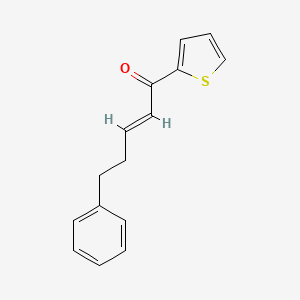
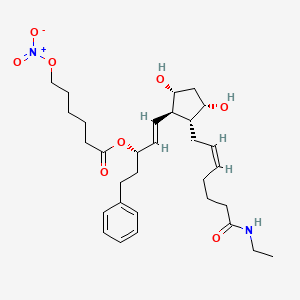
![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)
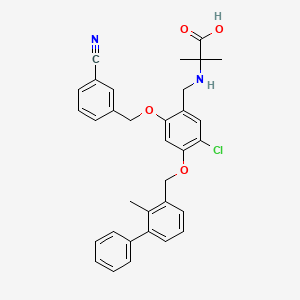
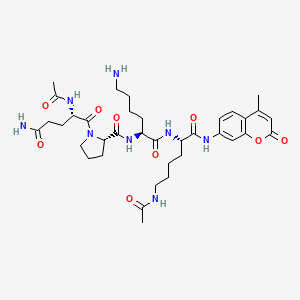
![6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione](/img/structure/B3025687.png)
![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)
![N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)
![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)
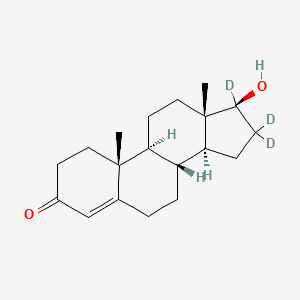
![trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide](/img/structure/B3025697.png)
![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B3025698.png)
![1-[4-[3-(Acetyloxy)phenyl]-1-methyl-4-piperidinyl]-ethanone, monohydrochloride](/img/structure/B3025700.png)
